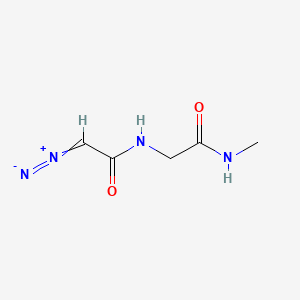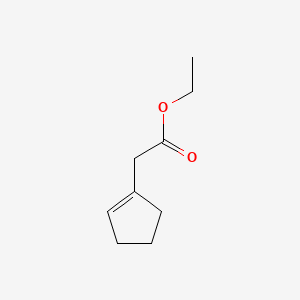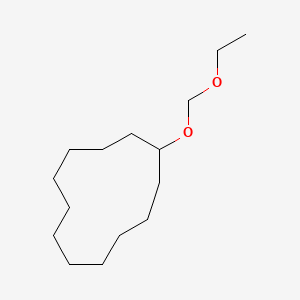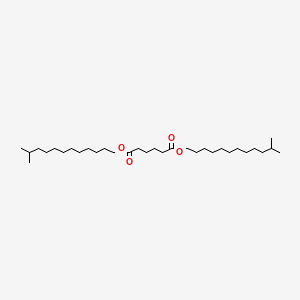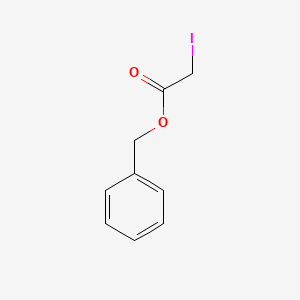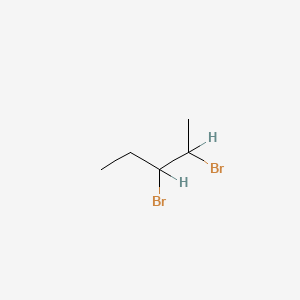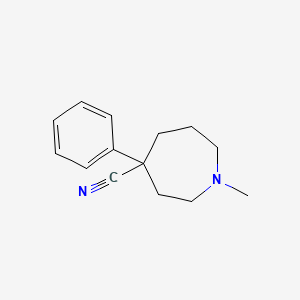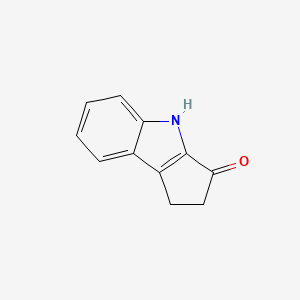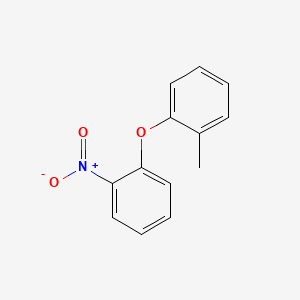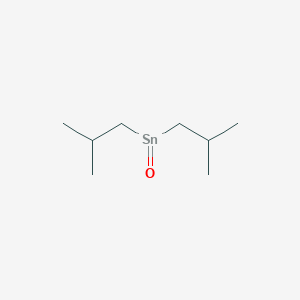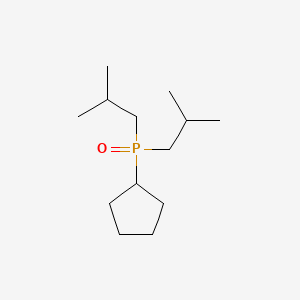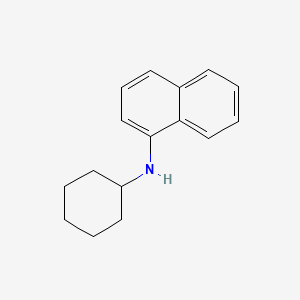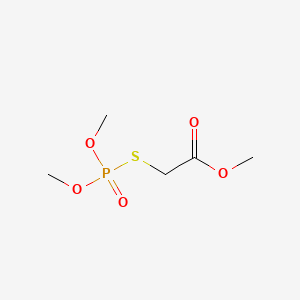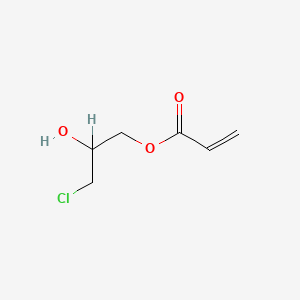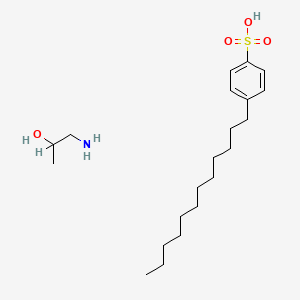
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid is a chemical compound that combines benzenesulfonic acid with 1-amino-2-propanol in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization with 1-amino-2-propanol. The reaction conditions often include controlled temperatures and the use of continuous reactors, such as falling film reactors, to ensure efficient sulfonation and neutralization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to maintain consistent quality and yield. The sulfonation process is carefully monitored to control the degree of sulfonation and to minimize side reactions. The final product is then purified and formulated for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic sulfonic acid and amino groups, which enable the compound to form micelles and emulsify oils and other hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (11): Similar in structure but uses 2-aminoethanol instead of 1-amino-2-propanol.
Benzenesulfonic acid, dodecyl-, compd. with triethanolamine (11): Uses triethanolamine as the neutralizing agent.
Benzenesulfonic acid, 4-dodecyl-, compd. with cyclohexanamine (11): Uses cyclohexanamine instead of 1-amino-2-propanol.
Uniqueness
The uniqueness of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages in terms of solubility, emulsification, and interaction with biological molecules.
Propiedades
Número CAS |
54590-52-2 |
|---|---|
Fórmula molecular |
C21H39NO4S |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(5)2-4/h13-16H,2-12H2,1H3,(H,19,20,21);3,5H,2,4H2,1H3 |
Clave InChI |
AVRGWAZPWHQHGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
| 54590-52-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


